molecular formula C9H7BrO2 B15314054 2-(3-Bromophenyl)oxetan-3-one

2-(3-Bromophenyl)oxetan-3-one

Katalognummer: B15314054
Molekulargewicht: 227.05 g/mol
InChI-Schlüssel: CPCGCNJWEUERMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Bromophenyl)oxetan-3-one is a chemical compound featuring an oxetane ring substituted with a bromophenyl group. Oxetanes are four-membered cyclic ethers known for their ring strain and unique reactivity. The presence of the bromophenyl group adds further complexity and potential for diverse chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)oxetan-3-one typically involves the formation of the oxetane ring followed by the introduction of the bromophenyl group. One common method is the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light. This method can be adapted to introduce the bromophenyl group onto the oxetane ring.

Industrial Production Methods: Industrial production of oxetane derivatives often involves the use of preformed oxetane-containing building blocks. These building blocks can be further functionalized through various chemical reactions to introduce desired substituents, such as the bromophenyl group .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-Bromophenyl)oxetan-3-one undergoes several types of chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form various oxygenated products.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-(3-Bromophenyl)oxetan-3-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-Bromophenyl)oxetan-3-one involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, to exert their effects. The specific pathways involved depend on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

    Oxetan-3-one: A simpler oxetane derivative without the bromophenyl group.

    3-Bromooxetane: An oxetane ring with a bromine atom directly attached to the ring.

    Phenyl oxetane: An oxetane ring substituted with a phenyl group without the bromine atom.

Uniqueness: 2-(3-Bromophenyl)oxetan-3-one is unique due to the combination of the oxetane ring and the bromophenyl group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various fields of research .

Eigenschaften

Molekularformel

C9H7BrO2

Molekulargewicht

227.05 g/mol

IUPAC-Name

2-(3-bromophenyl)oxetan-3-one

InChI

InChI=1S/C9H7BrO2/c10-7-3-1-2-6(4-7)9-8(11)5-12-9/h1-4,9H,5H2

InChI-Schlüssel

CPCGCNJWEUERMQ-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)C(O1)C2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.